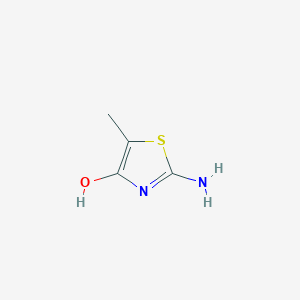

2-Amino-5-methylthiazol-4-ol

Description

Properties

IUPAC Name |

2-amino-5-methyl-1,3-thiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-2-3(7)6-4(5)8-2/h7H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPZNHKHMOLXFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001309356 | |

| Record name | 2-Amino-5-methyl-4-thiazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133833-95-1 | |

| Record name | 2-Amino-5-methyl-4-thiazolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133833-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-methyl-4-thiazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-5-methylthiazol-4-ol synthesis from ethyl 4-bromo-3-oxopentanoate

An In-depth Technical Guide to the Synthesis of 2-Amino-5-methylthiazol-4-ol from Ethyl 4-bromo-3-oxopentanoate

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis of this compound, a heterocyclic compound built upon the medicinally significant 2-aminothiazole scaffold. The 2-aminothiazole nucleus is a cornerstone in modern drug discovery, forming the structural basis for a multitude of therapeutic agents with applications ranging from anticancer to anti-inflammatory and antimicrobial treatments.[1][2][3] Its prevalence in clinically approved drugs like Dasatinib highlights the scaffold's value and the importance of robust synthetic methodologies for its derivatization.[1]

The synthesis detailed herein employs the venerable Hantzsch thiazole synthesis, a reliable and straightforward method for constructing the thiazole ring.[4][5] This reaction involves the condensation of an α-haloketone with a thioamide. In this specific application, ethyl 4-bromo-3-oxopentanoate serves as the α-haloketone component, reacting with thiourea to yield the target thiazole derivative. This document will dissect the underlying reaction mechanism, provide a detailed experimental protocol, and explain the rationale behind the procedural choices, offering field-proven insights for researchers, chemists, and professionals in drug development.

The Hantzsch Thiazole Synthesis: Mechanism and Rationale

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most fundamental and widely used methods for preparing thiazole derivatives.[5][6] The reaction's enduring utility stems from its efficiency and the ready availability of the starting materials: an α-halocarbonyl compound and a thioamide-containing species.[7][8]

The core transformation involves a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.

Reaction Scheme:

Note: The direct reaction yields an ester intermediate, ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate.[9] Subsequent hydrolysis of the ester and decarboxylation or alternative tautomerization leads to the desired this compound. For the purpose of this guide, we focus on the primary cyclization reaction.

Detailed Mechanism:

-

Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic carbon atom bonded to the bromine in ethyl 4-bromo-3-oxopentanoate. This is a classic SN2 reaction, resulting in the displacement of the bromide ion and the formation of an isothiouronium salt intermediate.[7]

-

Intramolecular Cyclization: The next critical step involves an intramolecular nucleophilic attack by one of the nitrogen atoms of the isothiouronium intermediate on the carbonyl carbon of the ketone. This forms a five-membered heterocyclic intermediate, a tetrahedral hydroxydihydrothiazole.

-

Dehydration: The hydroxyl group in this intermediate is subsequently eliminated as a water molecule. This dehydration step is typically acid-catalyzed (the reaction itself generates HBr) and results in the formation of the stable, aromatic thiazole ring. The final product is initially formed as its hydrobromide salt, which is then neutralized in the work-up phase to yield the free base.

The following diagram illustrates the mechanistic pathway of the Hantzsch thiazole synthesis.

Caption: Reaction mechanism for the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate

This protocol details the synthesis of the stable ester intermediate, which is a direct precursor to the target "-ol" compound. The procedure is adapted from established methodologies for Hantzsch reactions.[7][9][10]

Materials and Equipment

| Reagents | Purpose | Equipment |

| Ethyl 4-bromo-3-oxopentanoate | α-haloketone substrate | Round-bottom flask (100 mL) |

| Thiourea | Thioamide substrate | Reflux condenser |

| Ethanol (Absolute) | Solvent | Magnetic stirrer and stir bar |

| 5% Sodium Carbonate (Na₂CO₃) solution | Neutralizing agent | Heating mantle |

| Deionized Water | Washing | Beaker (250 mL) |

| Dichloromethane or Ethyl Acetate | Extraction Solvent | Separatory funnel |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | Büchner funnel and side-arm flask |

| Rotary evaporator | ||

| Thin-Layer Chromatography (TLC) apparatus |

Quantitative Data

The following table outlines the quantities for a representative laboratory-scale synthesis.

| Compound | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| Ethyl 4-bromo-3-oxopentanoate | 223.06[11] | 10.0 | 2.23 g | 1.0 |

| Thiourea | 76.12 | 10.0 | 0.76 g | 1.0 |

| Ethanol | 46.07 | - | 20 mL | - |

| 5% Na₂CO₃ solution | 105.99 | - | ~40 mL | - |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (0.76 g, 10.0 mmol) in absolute ethanol (20 mL).

-

Addition of Reactant: To the stirring solution, add ethyl 4-bromo-3-oxopentanoate (2.23 g, 10.0 mmol) dropwise at room temperature.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours.

-

Expertise & Experience Insight: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The disappearance of the starting α-haloketone spot indicates the reaction is nearing completion.

-

-

Cooling and Neutralization: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture into a 250 mL beaker containing 40 mL of a cold 5% aqueous sodium carbonate solution.

-

Trustworthiness Insight: This step is crucial. The Hantzsch synthesis initially forms the hydrobromide salt of the aminothiazole, which is often soluble in the reaction medium.[10] Neutralization with a weak base like sodium carbonate deprotonates the salt, causing the neutral, less soluble product to precipitate.

-

-

Product Isolation/Extraction: Stir the mixture for 15-20 minutes. If a solid precipitate forms, it can be collected by vacuum filtration using a Büchner funnel. If the product remains oily or dissolved, transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 30 mL).

-

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the final product, ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate, using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The expected ¹H NMR spectrum would show characteristic signals for the ethyl ester protons, the methyl group on the thiazole ring, and the amine protons.[9]

Workflow and Data Visualization

The overall experimental process can be visualized as a logical flow from preparation to final analysis.

Caption: Experimental workflow for the synthesis of the thiazole product.

Conclusion

The Hantzsch synthesis provides a direct and effective pathway for the construction of the 2-aminothiazole ring system from ethyl 4-bromo-3-oxopentanoate and thiourea. The procedure is robust, relies on accessible reagents, and follows a well-understood mechanistic pathway. The resulting product is a valuable intermediate, primed for further chemical modification in the development of novel therapeutic agents. This guide provides the necessary technical detail and scientific rationale to empower researchers to successfully perform this synthesis and leverage its product in their drug discovery and development endeavors.

References

-

Gaba, M., Singh, S., & Mohan, C. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

-

Taylor & Francis Online. (2023). Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. [Link]

-

ResearchGate. (2017). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. [Link]

-

World Journal of Research and Review. (2016). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. [Link]

-

National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

ResearchGate. Drugs currently in use based on 2-aminothiazole skeleton. [Link]

-

ResearchGate. (2015). Discovery of 2Aminothiazole Derivatives as Antitumor Agents. [Link]

-

PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. [Link]

-

PubMed Central. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. [Link]

-

National Institutes of Health. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

-

ACS Publications. (1945). The Reaction of Ketones with Halogens and Thiourea. [Link]

-

National Institutes of Health. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

-

Jordan Journal of Chemistry. (2020). Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines. [Link]

-

MDPI. (2019). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

-

Organic Syntheses. 2-amino-4-methylthiazole. [Link]

-

National Institutes of Health. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

-

ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. [Link]

- Google Patents.

-

National Institutes of Health. (2012). 2-(2-Amino-5-methylthiazol-4-yl)phenol. [Link]

-

PubChem. Ethyl 4-bromo-3-oxopentanoate. [Link]

-

National Institutes of Health. (2022). Chloride-Mediated Alkene Activation Drives Enantioselective Thiourea and Hydrogen Chloride Co-Catalyzed Prins Cyclizations. [Link]

-

Nanjing Bike Biotechnology Co., Ltd. Ethyl 4-bromo-3-oxopentanoate. [Link]

-

PrepChem.com. Synthesis of 2-Amino-4-ethyl-5-methylthiazole. [Link]

-

PubChemLite. Ethyl 4-bromo-3-oxopentanoate (C7H11BrO3). [Link]

-

ChemRxiv. Chloride-Mediated Alkene Activation Drives Enantioselective Thiourea and Hydrogen Chloride Co-Catalyzed Prins Cyclizations. [Link]

- Google Patents.

-

ResearchGate. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. synarchive.com [synarchive.com]

- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Tautomerism of 2-Amino-5-methylthiazol-4-ol and 2-amino-5-methylthiazol-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals. A nuanced understanding of the physicochemical properties of thiazole derivatives is therefore paramount for effective drug design and development. This technical guide delves into the critical, yet often overlooked, aspect of tautomerism in 2-amino-5-methylthiazol-4-ol and its corresponding keto form, 2-amino-5-methylthiazol-4(5H)-one. Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, profoundly influences a molecule's structure, reactivity, and biological activity. This guide will provide an in-depth analysis of the tautomeric equilibrium, the structural and environmental factors that govern it, and the analytical techniques employed for its characterization. By synthesizing theoretical principles with practical, field-proven methodologies, this document aims to equip researchers with the essential knowledge to navigate the complexities of tautomerism in this important class of heterocyclic compounds.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism is a fundamental concept in organic chemistry with profound implications in drug discovery and development. The ability of a molecule to exist in multiple, readily interconvertible forms can significantly impact its pharmacokinetic and pharmacodynamic profiles. For drug development professionals, a thorough understanding of a compound's tautomeric behavior is not merely an academic exercise but a critical component of lead optimization and candidate selection.

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The tautomeric equilibrium between the enol form, this compound, and the keto form, 2-amino-5-methylthiazol-4(5H)-one, is of particular interest. The position of this equilibrium can influence key molecular properties such as:

-

Receptor Binding: The different arrangement of atoms and functional groups in tautomers can lead to altered binding affinities and selectivities for biological targets.

-

Solubility and Permeability: Tautomers can exhibit different polarities and hydrogen bonding capabilities, affecting their solubility in physiological fluids and their ability to cross biological membranes.

-

Metabolic Stability: The presence of a specific tautomer can influence the molecule's susceptibility to metabolic enzymes, thereby affecting its half-life and potential for drug-drug interactions.

This guide will provide a comprehensive exploration of the tautomeric landscape of this compound and 2-amino-5-methylthiazol-4(5H)-one, offering a robust framework for its consideration in the drug discovery pipeline.

Structural Analysis of the Tautomeric Forms

The tautomeric equilibrium involves the migration of a proton between the oxygen atom at the 4-position and the nitrogen atom of the exocyclic amino group, leading to the formation of the enol and keto tautomers, respectively.

-

This compound (Enol Form): This tautomer possesses a hydroxyl group at the C4 position of the thiazole ring. The presence of the C=C double bond within the ring and the exocyclic C=N bond contribute to a conjugated system. The aromaticity of the thiazole ring is a key stabilizing factor for this form.

-

2-amino-5-methylthiazol-4(5H)-one (Keto Form): In this tautomer, the proton has migrated to the exocyclic amino group, forming an imino group, and the C4 position bears a carbonyl group. This form disrupts the aromaticity of the thiazole ring.

The interplay between aromaticity, conjugation, and intramolecular hydrogen bonding determines the relative stability of these two forms.

Figure 1: Tautomeric equilibrium between the enol and keto forms.

The Predominant Tautomer: A Matter of Stability

In the majority of cases involving 2-aminothiazole derivatives, the amino/enol tautomer is the predominant form in solution .[1][2] This preference is largely attributed to the energetic favorability of maintaining the aromaticity of the thiazole ring, a significant stabilizing force.[1] The disruption of this aromatic system in the imino/keto form incurs a substantial energetic penalty.

Computational studies, particularly those employing Density Functional Theory (DFT), have consistently supported the greater stability of the amino tautomer in related 2-aminothiazole systems.[2][3] These studies calculate the relative energies of the tautomers, providing a quantitative measure of their stability.

While the amino/enol form is generally favored, the tautomeric equilibrium is dynamic and can be influenced by several factors.

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the enol and keto tautomers can be shifted by various internal and external factors. A comprehensive understanding of these influences is crucial for predicting and controlling the tautomeric composition.

Solvent Effects

The polarity of the solvent plays a significant role in tautomeric equilibria. Polar solvents can stabilize both tautomers through dipole-dipole interactions and hydrogen bonding. However, the extent of stabilization may differ for each tautomer, thereby shifting the equilibrium. For instance, polar protic solvents can form hydrogen bonds with both the hydroxyl group of the enol and the carbonyl and imino groups of the keto form. The net effect on the equilibrium constant will depend on the differential solvation energies of the two tautomers.

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer |

| Dichloromethane | 8.93 | Enol |

| Acetone | 20.7 | Enol |

| Acetonitrile | 37.5 | Enol |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Enol |

| Water | 80.1 | Enol |

| Table 1: Expected influence of solvent polarity on the tautomeric equilibrium. |

pH

The pH of the medium can have a profound effect on the tautomeric equilibrium, particularly for ionizable compounds. Protonation or deprotonation of the thiazole ring or the exocyclic amino group can favor one tautomer over the other. For example, in acidic conditions, protonation of the ring nitrogen might occur, which could influence the electron distribution and shift the equilibrium. Conversely, in basic media, deprotonation of the hydroxyl group of the enol form would lead to the formation of an enolate, which is a key intermediate in the interconversion to the keto form.

Temperature

Temperature can also influence the position of the tautomeric equilibrium. The relationship between the equilibrium constant (KT) and temperature is described by the van't Hoff equation. Generally, if the conversion from the more stable to the less stable tautomer is an endothermic process, an increase in temperature will shift the equilibrium towards the less stable tautomer.

Substituent Effects

The electronic nature of substituents on the thiazole ring or the exocyclic amino group can modulate the relative stabilities of the tautomers. Electron-donating groups can stabilize the aromatic enol form, while electron-withdrawing groups might favor the keto form by stabilizing the negative charge on the oxygen atom of the enolate intermediate.

Experimental and Computational Characterization of Tautomerism

A combination of experimental and computational techniques is typically employed to qualitatively and quantitatively assess the tautomeric equilibrium.

Spectroscopic Methods

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[1] By analyzing the chemical shifts and integration of signals corresponding to unique protons or carbons in each tautomer, the relative populations of the tautomers can be determined. For the system , key diagnostic signals would include:

-

¹H NMR: The chemical shift of the proton on the C5-methyl group, the aromatic proton, and the exchangeable protons of the -OH and -NH2 groups.

-

¹³C NMR: The chemical shifts of the C4 and C5 carbons, which would be significantly different in the enol (C-OH and C=C) and keto (C=O and C-C) forms.

-

¹⁵N NMR: The chemical shifts of the ring and exocyclic nitrogen atoms can provide definitive evidence for the location of the proton.

Protocol for Determining Tautomeric Ratio by ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in the desired deuterated solvent.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Signal Identification: Identify distinct, well-resolved signals that are unique to each tautomer. For example, the signal for the hydroxyl proton of the enol form and the imino proton of the keto form.

-

Integration: Carefully integrate the identified signals.

-

Ratio Calculation: The ratio of the integrals, corrected for the number of protons each signal represents, gives the molar ratio of the tautomers.

Figure 2: Workflow for NMR-based tautomer analysis.

IR spectroscopy can provide valuable qualitative information about the presence of functional groups characteristic of each tautomer. Key vibrational bands to monitor include:

-

Enol Form: A broad O-H stretching band (around 3200-3600 cm⁻¹) and C=C stretching vibrations.

-

Keto Form: A strong C=O stretching band (typically around 1650-1750 cm⁻¹) and N-H stretching vibrations.

The electronic transitions in the enol and keto forms will differ due to their distinct chromophores. The enol form, with its extended conjugation, is expected to absorb at a longer wavelength (λmax) compared to the less conjugated keto form. By analyzing the UV-Vis spectrum in different solvents, one can infer shifts in the tautomeric equilibrium.

X-ray Crystallography

X-ray crystallography provides unambiguous structural information in the solid state. The crystal structure of 2-amino-5,5-dimethylthiazol-4(5H)-one has been reported, confirming the existence of the keto tautomer in the solid phase.[4] While this provides a static picture, it is crucial evidence for the accessibility of the keto form.

Computational Chemistry

DFT calculations are a powerful complementary tool for studying tautomerism.[2][3] By calculating the relative Gibbs free energies of the tautomers in the gas phase and in solution (using continuum solvation models like PCM), the position of the equilibrium can be predicted. These calculations can also provide insights into the transition state for the interconversion and the influence of various factors on the energy barrier.

Implications for Drug Development

The predominance of the enol tautomer of this compound under most physiological conditions has significant implications for its use in drug development.

-

Structure-Activity Relationship (SAR) Studies: SAR models should primarily consider the structure and properties of the enol form.

-

In Silico Screening and Docking: Molecular modeling studies should utilize the enol tautomer as the input structure for accurate predictions of binding interactions.

-

Formulation Development: The potential for the less soluble keto form to precipitate out of solution, particularly in the solid state, should be considered during formulation studies.

Conclusion

The tautomerism of this compound and 2-amino-5-methylthiazol-4(5H)-one is a multifaceted phenomenon with significant implications for its application in drug discovery. While the enol form is generally the more stable and predominant tautomer in solution due to the preservation of aromaticity, the equilibrium is dynamic and can be influenced by solvent, pH, temperature, and substituents. A comprehensive understanding and characterization of this tautomeric equilibrium, through a combination of spectroscopic, crystallographic, and computational methods, are essential for the rational design and development of effective and safe pharmaceuticals based on this important heterocyclic scaffold.

References

- Yuan, Y., et al. (2013). Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods. Journal of Molecular Structure, 1051, 238-244.

- Yoosefian, M., & Naserian, S. (2013). Solvent effects on tautomerism equilibria in 2-amino-1, 3, 4-thiadiazole. Iranian Physical Chemistry Conference.

- Luo, J., et al. (2007). Density functional theory study of tautomerization of 2‐aminothiazole in the gas phase and in solution. International Journal of Quantum Chemistry, 107(6), 1438-1447.

- Mohana, K. N., & Kumar, C. B. P. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry, 2013, 707234.

- Josey, D., Shank, N., & Clifford, W. (2019). 2-Amino-5,5-dimethylthiazol-4(5H)-one.

Sources

Introduction: The Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Chemical Properties and Reactivity of the 2-Aminothiazole Ring

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] This five-membered heterocyclic ring, containing both sulfur and nitrogen atoms, is a key structural component in numerous clinically approved drugs, including the anticancer agents Dasatinib and Alpelisib, as well as various anti-inflammatory, antimicrobial, and antiviral agents.[2][3][4] Its significance stems from its versatile chemical nature, which allows for facile derivatization, and its ability to engage in crucial hydrogen bonding interactions with biological targets.[1][5]

This guide provides a comprehensive exploration of the core chemical properties and reactivity of the 2-aminothiazole ring system. As a senior application scientist, the focus is not merely on cataloging reactions but on elucidating the underlying electronic principles that govern its behavior. We will delve into its structural nuances, the reactivity of its distinct nucleophilic centers, and provide field-proven protocols for its functionalization, offering researchers and drug development professionals a robust framework for leveraging this remarkable scaffold.

Core Structural and Electronic Properties

The reactivity of the 2-aminothiazole ring is a direct consequence of its electronic structure, aromaticity, and the existence of tautomeric forms. Understanding these fundamentals is critical for predicting its behavior in chemical transformations.

Aromaticity and Tautomerism: The Amino-Imino Equilibrium

The 2-aminothiazole ring is an aromatic system. However, it can exist in two tautomeric forms: the aromatic amino form and the non-aromatic imino form.[6]

Caption: Amino-imino tautomerism of the 2-aminothiazole ring.

Experimental and computational studies have shown that the equilibrium strongly favors the amino tautomer in solution.[5][6] This is the more stable form due to the preservation of the ring's aromaticity. The exocyclic amino group, therefore, behaves more like a substituted aniline than a typical amine, a crucial factor influencing its reactivity.

Duality of Nucleophilic Centers

The 2-aminothiazole molecule possesses three potential nucleophilic centers for electrophilic attack: the exocyclic amino nitrogen (N-exo), the endocyclic ring nitrogen at position 3 (N3), and the carbon at position 5 (C5).[7][8]

-

Neutral Conditions: Under neutral conditions, the endocyclic N3 atom is often the most nucleophilic center.[8] Alkylation with reagents bearing an sp3-hybridized carbon electrophile can preferentially occur at this position.

-

Basic Conditions: When the 2-aminothiazole is deprotonated (reacting as its conjugate base), it forms an ambident anion. This significantly enhances the nucleophilicity of the exocyclic nitrogen, leading to a mixture of products from both N-exo and N3 attack.[8]

-

Ring Substitution: The C5 position is the most electron-rich carbon and is the primary site for electrophilic aromatic substitution, such as halogenation.[9]

Reactivity and Key Transformations

The synthetic utility of the 2-aminothiazole scaffold is realized through a variety of transformations that target its different reactive sites.

Reactions at the Exocyclic Amino Group

Functionalization of the 2-amino group is the most common strategy for modifying the scaffold's properties.[4]

The reaction with acyl halides, sulfonyl chlorides, or anhydrides proceeds readily at the exocyclic amino group to form stable amides and sulfonamides, respectively. These reactions are typically performed in the presence of a base, such as pyridine, which serves as both a solvent and an acid scavenger to neutralize the HCl or other acidic byproducts.[10][11][12]

Table 1: Comparative Summary of Derivatization Reactions

| Derivatization Type | Reagents | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acylation | Benzoyl chloride, 2-amino-4-phenylthiazole | Dry Pyridine | Not specified | High | [4] |

| Sulfonylation | Benzenesulfonyl chloride, 2-aminothiazole | Water | 80-85°C, 6h | 80 | [4] |

| Sulfonylation | 4-(trifluoromethyl)benzenesulfonyl chloride | Dichloromethane | Room Temp. | 44 | [13] |

| Urea Formation | Phenyl isocyanate, 2-aminothiazole | DMF | 80°C, 3h | 85 | [4] |

| Schiff Base | Benzaldehyde, 2-aminothiazole | Ethanol | Reflux, 3h | 82 |[4] |

The primary amino group can be converted to a diazonium salt through treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid).[14] This diazonium intermediate is highly versatile and can be displaced by a wide range of nucleophiles in copper(I)-catalyzed Sandmeyer reactions to introduce halides (Cl, Br) or other groups.[15][16][17] This provides a powerful method for synthesizing 2-halo-thiazoles, which are themselves valuable intermediates for further cross-coupling reactions.[18]

Caption: Workflow for the Sandmeyer reaction of 2-aminothiazole.

Under mild conditions, 2-aminothiazole reacts with aldehydes at the exocyclic nitrogen to yield Schiff bases (imines).[8] This reaction is often catalyzed by acid and is reversible.

Electrophilic Substitution at the C5 Position

The thiazole ring itself can undergo electrophilic substitution, primarily at the C5 position due to its higher electron density.

Direct halogenation of 2-aminothiazoles with reagents like Br₂ or CuBr₂ readily produces 2-amino-5-halothiazoles.[9][18] The reaction often proceeds via an addition-elimination mechanism. These halogenated derivatives are crucial building blocks for introducing further complexity through metal-catalyzed cross-coupling reactions.[19]

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic strategies heavily rely on transition-metal-catalyzed reactions to build complex molecules.[20] Halogenated 2-aminothiazole derivatives (e.g., at the C5 position) are excellent substrates for reactions like Suzuki, Stille, and Heck couplings, allowing for the formation of C-C bonds and the introduction of aryl, vinyl, or alkyl substituents.[19][21]

Experimental Protocols

The following protocols are self-validating systems, providing clear methodologies for key transformations.

Protocol: N-Sulfonylation of 2-Aminothiazole

This protocol details the synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives.[13]

-

1. Reagent Preparation: Dissolve 2-aminothiazole (1.0 eq) in dichloromethane (DCM).

-

2. Base Addition: Add sodium carbonate (Na₂CO₃, 2.0 eq) to the solution.

-

3. Sulfonyl Chloride Addition: Add the desired benzenesulfonyl chloride (1.1 eq) to the stirred suspension at room temperature.

-

4. Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

5. Workup: Upon completion, filter the reaction mixture to remove inorganic salts. Wash the filtrate with water and then with brine.

-

6. Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

7. Purification: Purify the crude product by recrystallization or column chromatography to yield the pure 2-aminothiazole sulfonamide.

Protocol: Diazotization and Sandmeyer Bromination

This protocol describes a method for the regioselective synthesis of 2-bromo-5-halothiazoles from a substituted 2-aminothiazole.[18]

-

1. Initial Setup: Dissolve the starting 2-aminothiazole derivative (1.0 eq) and copper(II) bromide (CuBr₂, 1.5 eq) in acetonitrile (MeCN).

-

2. Stirring: Stir the reaction mixture at room temperature. Gentle heating (e.g., 40°C) may be necessary for less reactive substrates.

-

3. Diazotization Agent: Once the starting material has dissolved and complexed, add n-butyl nitrite (1.5 eq) dropwise. The reaction is often exothermic and evolves N₂ gas.

-

4. Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 15-120 minutes.

-

5. Quenching and Extraction: Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with ethyl acetate.

-

6. Washing: Wash the combined organic layers with water and brine.

-

7. Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired brominated thiazole derivative.

Conclusion

The 2-aminothiazole ring is a uniquely versatile and reactive scaffold. Its dual nucleophilic character, with reactivity centered on the exocyclic amino group and the endocyclic nitrogen, combined with its susceptibility to electrophilic attack at the C5 position, provides a rich chemical landscape for synthetic chemists. A thorough understanding of its electronic properties and the influence of reaction conditions is paramount for controlling the regioselectivity of its transformations. The protocols and principles outlined in this guide serve as a foundational tool for researchers aiming to design and synthesize novel 2-aminothiazole-based molecules with high therapeutic potential.

References

-

Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]

-

Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles. [Link]

-

National Institutes of Health (NIH). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

National Institutes of Health (NIH). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

National Institutes of Health (NIH). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. [Link]

-

ResearchGate. Three possible ways of the reaction between 2-aminothiazole and electrophiles. [Link]

- Google Patents.

-

ResearchGate. Common methods for the synthesis of 2-aminothiazole. [Link]

-

ResearchGate. Biological and medicinal significance of 2-aminothiazoles. [Link]

-

PubMed Central. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

-

ResearchGate. Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods. [Link]

-

Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

PubMed. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. [Link]

-

ResearchGate. Transition-Metal-Catalyzed Rapid Synthesis of Imidazo[2,1-b]thiazoles: Access to Aza-Fused Heterocycles via Aerobic Oxidative Coupling of 2-Aminothiazoles and Acetophenones. [Link]

-

Wikipedia. 2-Aminothiazole. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

National Institutes of Health (NIH). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. [Link]

-

National Institutes of Health (NIH). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. [Link]

-

National Institutes of Health (NIH). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

-

Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

ACS Publications. Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures. [Link]

-

RSC Publishing. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

Chemistry LibreTexts. 14.4: Diazotization of Amines. [Link]

-

National Institutes of Health (NIH). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

-

MDPI. Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. [Link]

-

RSC Publishing. Synthesis of aminothiazoles: polymer-supported approaches. [Link]

Sources

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 9. jocpr.com [jocpr.com]

- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diazotisation [organic-chemistry.org]

- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 17. Sandmeyer Reaction [organic-chemistry.org]

- 18. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. mdpi.com [mdpi.com]

- 21. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antioxidant Potential of 2-Amino-5-methylthiazol-4-ol Derivatives

An In-depth Technical Guide

Abstract

Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[1][2] This has spurred significant interest in the discovery of novel antioxidant compounds. Heterocyclic scaffolds, particularly the thiazole nucleus, are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4][5] This guide provides a comprehensive technical framework for the synthesis and evaluation of a specific, promising class of compounds: 2-amino-5-methylthiazol-4-ol derivatives. We will explore synthetic strategies, a multi-tiered approach to antioxidant assessment—from chemical assays to cell-based and computational methods—and the elucidation of structure-activity relationships. This document is intended for researchers, chemists, and drug development professionals seeking to rigorously investigate the therapeutic potential of novel antioxidant candidates.

The this compound Scaffold: Synthesis and Derivatization

The this compound core is a versatile starting point for generating a library of potential antioxidant compounds. Its synthesis is often achieved via the Hantzsch thiazole synthesis, a classic condensation reaction.[4][6] This method typically involves the reaction of a thiourea with an α-halocarbonyl compound. For this specific scaffold, ethyl 2-chloroacetoacetate serves as a key precursor.

The true power of this scaffold lies in its potential for derivatization at multiple sites, primarily the 2-amino group. This allows for the introduction of various pharmacophores that can modulate the compound's antioxidant capacity, solubility, and pharmacokinetic properties. A common strategy is the formation of Schiff bases through condensation with substituted aldehydes, which can introduce functionalities like phenolic hydroxyls, known to be potent radical scavengers.[3]

General Synthetic Workflow

The synthesis can be conceptualized as a two-stage process: formation of the core thiazole ring, followed by diversification.

Caption: General workflow for synthesis of this compound derivatives.

Protocol: Synthesis of a 2-((Aryl)methyleneamino)-5-methylthiazol-4-ol Derivative

This protocol is a representative example adapted from established methodologies for creating Schiff base derivatives of a thiazole core.[3][7]

Step 1: Synthesis of the Thiazole Core

-

To a solution of thiourea (0.1 mol) in 100 mL of absolute ethanol, add ethyl 2-chloroacetoacetate (0.1 mol).

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. A precipitate of ethyl 2-amino-4-methylthiazole-5-carboxylate will form.

-

Filter the solid, wash with cold ethanol, and dry under vacuum. Recrystallize from ethanol to obtain the pure intermediate.

Step 2: Synthesis of the Schiff Base Derivative

-

Dissolve the synthesized thiazole core (0.01 mol) and a selected substituted aromatic aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde, 0.01 mol) in 50 mL of absolute ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 8-10 hours.

-

After cooling, the resulting precipitate is filtered, washed thoroughly with ethanol, and dried.

-

Characterize the final product using FT-IR, ¹H NMR, and mass spectrometry to confirm its structure.[3][8]

A Multi-tiered Strategy for Antioxidant Evaluation

No single assay can fully capture the complex biological activity of an antioxidant. A robust investigation requires a multi-tiered approach, progressing from simple chemical screens to more complex, biologically relevant models. This strategy allows for high-throughput initial screening while ensuring that promising candidates are validated in a context that better reflects their potential therapeutic utility.

Caption: A tiered approach for evaluating antioxidant potential.

Tier 1: High-Throughput Chemical and Computational Screening

The initial phase focuses on rapidly assessing the fundamental antioxidant properties of the synthesized library of derivatives.

A. Chemical (Acellular) Assays

These assays are based on the ability of the test compound to scavenge stable free radicals or reduce metal ions.[9] They are rapid, inexpensive, and excellent for initial ranking.[10]

| Assay | Principle | Mechanism | Measurement | Key Advantage |

| DPPH | Scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl radical. | Mixed Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[9][10] | Decrease in absorbance at ~517 nm.[10] | Simple and rapid. |

| ABTS | Scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). | Primarily SET.[10] | Decrease in absorbance at ~734 nm. | Suitable for both hydrophilic and lipophilic compounds. |

| FRAP | Reduction of a ferric tripyridyltriazine complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺). | SET. | Formation of a blue-colored complex measured at ~593 nm.[1] | High reproducibility. |

| NO Scavenging | Scavenging of nitric oxide radicals generated from sodium nitroprusside. | Radical Scavenging. | Measures inhibition of nitrite formation using the Griess reagent.[3] | Relevant to inflammation-related oxidative stress. |

Protocol: DPPH Radical Scavenging Assay [6]

-

Prepare a stock solution of the test compound in methanol or DMSO.

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

-

In a 96-well plate, add 20 µL of various concentrations of the test compound to 180 µL of the DPPH solution.

-

Use ascorbic acid or Trolox as a positive control. Methanol serves as the blank.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

B. Computational (In Silico) Screening

Computational tools can predict the drug-like properties and potential mechanisms of action before extensive lab work is undertaken.

-

ADME & Drug-Likeness: Tools like the SwissADME server can predict pharmacokinetic properties and assess compliance with frameworks like Lipinski's Rule of Five, helping to identify candidates with poor oral bioavailability early on.[11]

-

Molecular Docking: This technique can predict how a derivative might bind to the active site of proteins involved in oxidative stress, such as Keap1 (the negative regulator of Nrf2) or enzymes like NADPH oxidase.[12]

Tier 2: Mechanistic Validation in Cell-Based Models

Compounds that show promise in Tier 1 must be evaluated in a biological context. Cell-based assays determine if a compound can protect cells from oxidative damage and can help elucidate the underlying molecular mechanisms.[1][13]

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) within cells, providing a more biologically relevant measure of antioxidant activity.[1]

Protocol: CAA Assay [1]

-

Cell Culture: Plate a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate and grow to confluence.

-

Treatment: Treat the cells with various concentrations of the thiazole derivative for 1-2 hours.

-

Loading with DCFH-DA: Wash the cells and incubate with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

-

Induction of Oxidative Stress: Induce ROS production by adding a pro-oxidant like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.

-

Measurement: Measure the fluorescence intensity over time using a plate reader (excitation ~485 nm, emission ~538 nm).

-

Analysis: Quantify the CAA value by comparing the area under the curve of treated versus control wells.

Probing the Nrf2-Keap1 Signaling Pathway

A sophisticated antioxidant may not only scavenge radicals directly but also upregulate the cell's own defense machinery. The Nrf2-Keap1 pathway is a master regulator of the endogenous antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant response element (ARE)-containing genes, such as Heme Oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCLC).

Caption: The Nrf2-Keap1 antioxidant response pathway.

Investigative Methods for Nrf2 Activation:

-

Western Blotting: To measure the increase of Nrf2 protein levels in the nuclear fraction and the upregulation of downstream proteins like HO-1 in whole-cell lysates.

-

Quantitative PCR (qPCR): To quantify the mRNA expression levels of Nrf2 target genes (e.g., HMOX1, GCLC, NQO1).

-

Immunofluorescence Microscopy: To visually confirm the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with the thiazole derivative.

Structure-Activity Relationship (SAR) and Future Directions

By correlating the chemical structures of the synthesized derivatives with their performance in the antioxidant assays, critical structure-activity relationships can be established. For instance, studies on similar thiazole and Schiff base compounds have shown that:

-

The presence of electron-donating groups (e.g., hydroxyl, methoxy) on the aromatic ring of the Schiff base moiety often enhances radical scavenging activity.[3]

-

The position of these substituents can significantly impact potency.

The comprehensive evaluation outlined in this guide provides a robust platform for identifying lead compounds. The most promising derivatives, those with high efficacy in cell-based assays and favorable computational profiles, should be advanced to Tier 3: preclinical evaluation in in vivo models. Simple organisms like Saccharomyces cerevisiae or Caenorhabditis elegans can be used for initial toxicity and efficacy studies before moving to more complex rodent models of oxidative stress-related diseases.[14][15] This systematic progression from chemical synthesis to in vivo validation is crucial for the successful development of novel therapeutic agents targeting oxidative stress.

References

- In vitro antioxidant properties of new thiazole derivatives. (n.d.).

- A Researcher's Guide to In Vitro Antioxidant Assays for Novel Phenols. (n.d.). BenchChem.

- Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry, 2013, 620718.

- Maleev, G. V., Galkin, V. I., Zvereva, I. A., Burilov, A. R., & Puzyrnaya, L. N. (2022). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules, 27(19), 6649.

- Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. (n.d.).

- Application Notes and Protocols for Antioxidant Studies of Novel Compounds. (n.d.). BenchChem.

- Fatimah, I., Yudhapratama, A., Santoso, M., & Lesbani, A. (2022). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Conference Proceedings, 2391(1), 020002.

- Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Conference Proceedings.

- Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. (n.d.). Semantic Scholar.

- A Comparative Analysis of the Biological Activities of 2-Amino-5-methylthiazole and 2-aminothiazole Deriv

- Azman, K. F., Zakaria, R., & Abd Aziz, A. (2022).

- da Silva, A. C. S., de Souza, V. B., & de Oliveira, V. B. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Planta Medica, 82(18), 1545-1552.

- Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

- Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed.

- 2-Amino-5-methylthiazole synthesis. (n.d.). ChemicalBook.

- In vivo antioxidant assessment of model screening compounds. (a)... (n.d.).

- Migliore, L., Filippi, C., & Panichi, V. (2024). In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae. PubMed.

- Reliable Antioxidant Capacity Study For Compound Efficacy Testing. (n.d.). InVivo Biosystems.

- Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 21(2), 143-152.

- Synthesis of some new 5- substituted of. (n.d.). JOCPR.

- Migliore, L., Filippi, C., & Panichi, V. (2024). In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae. MDPI.

- Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones. (2013). PubMed.

- Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2021).

- Lozynskyi, A. V., Yushyn, I. M., Konechnyi, Y. T., Roman, O. M., Matiykiv, O. V., Smaliukh, O. V., Mosula, L. M., Polovkovych, S. V., & Lesyk, R. B. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholar.ui.ac.id [scholar.ui.ac.id]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Solubility and Stability of 2-Amino-5-methylthiazol-4-ol

Foreword: The Crucial Role of Foundational Studies

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable drug candidate is paved with rigorous scientific evaluation. Among the most critical of these early-stage assessments are the determination of solubility and stability. These fundamental physicochemical properties govern a compound's bioavailability, manufacturability, and shelf-life, making them indispensable data points for any researcher, scientist, or drug development professional. This guide provides an in-depth exploration of the methodologies and scientific rationale for studying 2-Amino-5-methylthiazol-4-ol, a heterocyclic building block of significant interest. By grounding our protocols in authoritative standards and explaining the causality behind each experimental choice, we aim to equip researchers with the knowledge to generate robust and reliable data.

Introduction to this compound: A Molecule of Interest

This compound belongs to the thiazole class of heterocyclic compounds, a scaffold prevalent in numerous pharmacologically active agents.[1][2][3] The thiazole ring is a key component in drugs like the anti-inflammatory Meloxicam and Vitamin B1 (Thiamine).[4][5] The specific structure of this compound, featuring an amino group at the 2-position, a methyl group at the 5-position, and a hydroxyl group at the 4-position, imparts a unique set of chemical characteristics that are pivotal to its function and behavior in solution.

The primary challenge and a central theme of this guide is the compound's potential for tautomerism. The interplay between the amino/imino and keto/enol forms dictates its reactivity, solubility, and degradation pathways. A thorough understanding of these equilibria is not merely academic; it is essential for developing effective analytical methods and predicting the compound's behavior in both in vitro and in vivo systems.

The Significance of Tautomerism

The structure "this compound" can exist in several tautomeric forms. The most significant equilibrium is the keto-enol tautomerism between the 4-ol form and the 4-one (thiazolidinone) form. Concurrently, an amino-imino tautomerism exists at the 2-position. These forms can coexist in solution, and their relative populations are highly dependent on the solvent, pH, and temperature. For the purpose of this guide, we will refer to the compound by its named structure while acknowledging that experimental observations pertain to the equilibrium mixture of its tautomers.

Caption: Potential tautomeric equilibria of the core structure.

Comprehensive Solubility Assessment

Solubility is a critical determinant of a drug's absorption and bioavailability. An insufficient solubility profile can terminate the development of an otherwise promising compound. The following sections detail a robust methodology for determining the thermodynamic (equilibrium) solubility of this compound.

Rationale for Experimental Design

The chosen method is the shake-flask technique, which remains the gold standard for determining equilibrium solubility. The core principle is to saturate a solvent with the compound over a defined period, allowing the system to reach equilibrium. The subsequent quantification of the dissolved compound provides the solubility value. We will assess solubility in a range of aqueous and organic solvents to simulate physiological conditions and provide data relevant for formulation development.

-

Aqueous Buffers (pH 3.0, 7.4, 9.0): These are selected to understand the compound's solubility at pH values relevant to the gastrointestinal tract (stomach, intestine) and physiological blood pH. The amino group's pKa will heavily influence solubility in this range.

-

Purified Water: Provides a baseline for aqueous solubility.

-

Organic Solvents (Ethanol, DMSO, Propylene Glycol): Commonly used as co-solvents in drug formulations. Understanding solubility in these vehicles is crucial for preclinical and clinical development.

Experimental Protocol: Equilibrium Solubility Determination

Materials:

-

This compound (purity >98%)

-

Phosphate buffers (pH 3.0, 7.4, 9.0)

-

HPLC-grade Purified Water

-

Ethanol (anhydrous)

-

Dimethyl Sulfoxide (DMSO)

-

Propylene Glycol (PG)

-

2 mL screw-cap vials

-

Orbital shaker with temperature control

-

0.22 µm syringe filters (PTFE or other chemically compatible material)

-

Calibrated analytical balance

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of this compound to each of the 2 mL vials (e.g., 5-10 mg). The key is to ensure solid material remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add 1.0 mL of each test solvent (Water, pH buffers, Ethanol, DMSO, PG) to the respective vials.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant, moderate speed (e.g., 250 rpm) at a controlled temperature (typically 25 °C or 37 °C) for 24-48 hours. This duration is chosen to ensure thermodynamic equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand for at least 30 minutes for the excess solid to settle.

-

Filtration: Carefully withdraw a supernatant aliquot and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Dilution: Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC analytical method. The dilution factor must be recorded accurately.

-

Quantification: Analyze the diluted samples via a validated, stability-indicating HPLC method (see Section 4.0).

Caption: Workflow for Forced Degradation (Stress Testing).

Data Presentation: Stability Profile

Results should be tabulated to show the percentage of the parent compound remaining and the formation of degradation products.

| Stress Condition | Duration (hours) | Parent Remaining (%) | Total Impurities (%) | Mass Balance (%) | Observations |

| 0.1 M HCl @ 60°C | 24 | Example: 85.2 | Example: 14.1 | Example: 99.3 | Two major degradants observed |

| Water @ 60°C | 24 | Example: 99.5 | Example: <0.5 | Example: 100.0 | Stable |

| 0.1 M NaOH @ 60°C | 8 | Example: 45.1 | Example: 53.5 | Example: 98.6 | Rapid degradation to one major product |

| 3% H₂O₂ @ RT | 24 | Example: 92.8 | Example: 6.9 | Example: 99.7 | One major oxidative degradant |

| Photostability | 1.2 M lux hr | Example: 98.7 | Example: 1.1 | Example: 99.8 | Minor degradation, slight color change |

Core Analytical Methodology: Stability-Indicating HPLC-UV

A robust analytical method is the cornerstone of accurate solubility and stability studies. A High-Performance Liquid Chromatography (HPLC) method with UV detection is ideal for this purpose.

-

Principle: The method must be "stability-indicating," meaning it can accurately measure the decrease in the active compound's concentration due to degradation. This requires complete separation of the parent peak from any degradants, impurities, and excipients. A Peak Purity analysis using a Photodiode Array (PDA) detector is essential for validation.

-

Rationale for Method Parameters:

-

Column: A reversed-phase C18 column is a versatile starting point for polar heterocyclic compounds.

-

Mobile Phase: A gradient of a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) provides the flexibility to separate compounds with varying polarities.

-

Detection: UV detection should be set at a wavelength where the parent compound has significant absorbance, ensuring high sensitivity. Monitoring multiple wavelengths can help in detecting impurities that may have different chromophores.

-

Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 20 mM Ammonium Acetate, pH 5.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

| Detection | UV at 275 nm (or λmax) |

Conclusion: Synthesizing the Data for Project Advancement

The systematic study of solubility and stability provides a clear, data-driven foundation for critical development decisions. The solubility profile of this compound will guide formulation scientists in selecting appropriate vehicles for preclinical and clinical studies. The forced degradation studies reveal the molecule's inherent weaknesses—for instance, a pronounced lability in basic conditions would necessitate formulations buffered at a lower pH and caution against co-administration with alkaline agents.

By following the detailed, rationale-driven protocols outlined in this guide, researchers can generate a comprehensive data package. This package not only characterizes the molecule but also de-risks its progression, ensuring that subsequent development efforts are built upon a solid understanding of its fundamental physicochemical properties. This rigorous, foundational science is the key to transforming a promising molecule into a successful therapeutic agent.

References

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Research Journal of Pharmacy and Technology. [Link]

-

Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]

-

Gouda, M. A., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry. [Link]

-

Thiazole. (n.d.). In Wikipedia. Retrieved January 14, 2026. [Link]

-

THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (2020). JETIR. [Link]

-

Gouda, M. A., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. [Link]

- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.).

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). ResearchGate. [Link]

-

2-Amino-5-methylthiazole. (n.d.). Icon Pharma Chem. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PubMed Central. [Link]

-

2-Amino-5-methylthiazole. (n.d.). PubChem. [Link]

Sources

A Technical Guide to the Quantum Chemical Analysis of Tautomerism in 2-Amino-5-methylthiazol-4-ol

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of biologically active compounds.[1][2] However, the inherent capacity of these molecules to exist in multiple tautomeric forms presents a significant challenge and opportunity in drug design. The tautomeric state of a molecule dictates its fundamental physicochemical properties, including hydrogen bonding capabilities, polarity, and molecular shape, which in turn govern its interaction with biological targets and its pharmacokinetic profile.[1][3] This guide provides a comprehensive, in-depth protocol for the quantum chemical investigation of tautomerism in 2-Amino-5-methylthiazol-4-ol, a representative heterocyclic amine. We will delineate a robust computational workflow using Density Functional Theory (DFT) to determine the relative stabilities of its principal tautomers, offering field-proven insights into the causality behind methodological choices. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous theoretical methods to understand and predict molecular behavior.

The Critical Role of Tautomerism in Drug Discovery

Tautomers are structural isomers of a chemical compound that readily interconvert.[4] This equilibrium, often involving the migration of a proton, can be delicately balanced and highly sensitive to the surrounding environment, particularly the solvent.[3][4] For a molecule like this compound, the principal tautomeric equilibrium exists between an aromatic amino-hydroxy form and a non-aromatic imino-keto form.

The implications of this equilibrium are profound:

-

Receptor Binding: Different tautomers present distinct hydrogen bond donor/acceptor patterns and electrostatic profiles. The biologically active form that binds to a protein target may not be the most stable tautomer in aqueous solution.[3]

-

Physicochemical Properties: Tautomerism affects key properties like lipophilicity (LogP), solubility, and pKa, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Chemical Reactivity & Metabolism: The electronic structure of each tautomer is unique, leading to different susceptibilities to metabolic enzymes and overall chemical stability.

Therefore, a quantitative understanding of the tautomeric landscape is not merely an academic exercise but a prerequisite for rational drug design. Computational chemistry, specifically quantum chemical calculations, provides an indispensable toolkit for this purpose.[5][6]

Potential Tautomers of this compound

The primary tautomeric forms of this compound arise from proton migration between the exocyclic amino group, the hydroxyl group, and the ring nitrogen. The three most plausible forms are the Amino-ol (T1) , the Imino-one (T2) , and a second Imino-one (T3) form.

The Amino-ol form (T1) is intuitively expected to be the most stable due to the aromaticity of the thiazole ring, a significant stabilizing factor. The imino forms (T2 and T3) disrupt this aromaticity. Our computational protocol will quantify these stability differences.

The Computational Workflow: A Self-Validating Protocol

To ensure scientific integrity, our protocol is designed as a self-validating system. Each step provides a check on the previous one, culminating in reliable and reproducible results. We will utilize Density Functional Theory (DFT), a method that offers an excellent balance of computational cost and accuracy for such systems.[7][8][9]

Experimental Protocol: Step-by-Step Computational Analysis

This protocol details the necessary steps using a standard quantum chemistry software package like Gaussian.[8][9]

Step 1: Input Structure Generation

-

Action: Build the 3D structures of each tautomer (T1, T2, and T3) in a molecular editor.

-

Causality: An accurate initial 3D representation is crucial for ensuring the optimization algorithm converges to the correct, chemically sensible minimum. Ensure correct bond orders and protonation states.

Step 2: Gas-Phase Geometry Optimization

-

Action: Perform a full geometry optimization for each tautomer in the gas phase.

-

Methodology:

-

Theory: Density Functional Theory (DFT).

-

Functional: B3LYP. This hybrid functional is widely used and provides reliable geometries and energies for a broad range of organic molecules.[8][10][11]

-

Basis Set: 6-311+G(d,p). This is a triple-zeta basis set that provides flexibility for describing the electron distribution. The + indicates diffuse functions, essential for accurately describing lone pairs and anions, while (d,p) indicates polarization functions, which are critical for describing bonding in non-symmetrical environments.[6][11]

-

-

Causality: This step locates the lowest point on the potential energy surface for each isolated molecule, providing its most stable conformation and its electronic energy (E).

Step 3: Vibrational Frequency Calculation (Self-Validation)

-

Action: Perform a frequency calculation for each optimized structure at the identical level of theory (B3LYP/6-311+G(d,p)).

-

Causality & Trustworthiness: This is a critical validation step.

-

Confirmation of a True Minimum: A true energy minimum will have zero imaginary frequencies. If any are found, the structure is a transition state or a higher-order saddle point, and the optimization from Step 2 must be redone.

-

Thermodynamic Data: This calculation yields the Zero-Point Vibrational Energy (ZPVE) and thermal corrections (enthalpy and entropy), which are essential for converting the electronic energy (E) into Gibbs Free Energy (G), the ultimate determinant of equilibrium.[10]

-

Step 4: Inclusion of Solvent Effects

-

Action: Re-optimize the geometry of each tautomer, now including a solvent model.

-

Methodology:

-

Model: Polarizable Continuum Model (PCM). This implicit solvation model represents the solvent as a continuous dielectric medium, offering a computationally efficient way to account for bulk solvent effects.[11][12][13]

-

Solvent: Choose a solvent relevant to the application (e.g., water for physiological conditions, or DMSO for NMR studies).

-

-

Causality: Tautomeric equilibria are highly sensitive to the solvent environment.[3] A polar solvent can preferentially stabilize a more polar tautomer, potentially shifting the equilibrium compared to the gas phase. This step is crucial for obtaining results that are comparable to experimental conditions.

Step 5: Final Energy Analysis

-

Action: With the final optimized geometries (both gas-phase and solvated), calculate the relative Gibbs Free Energies (ΔG) for each tautomer. The tautomer with the lowest energy is used as the reference (ΔG = 0).

-

Calculation:

-

G = E_electronic + G_correction

-

ΔG (Tautomer X) = G (Tautomer X) - G (Most Stable Tautomer)

-

-

Causality: Gibbs Free Energy (G) is the most accurate predictor of thermodynamic stability and equilibrium because it accounts for electronic energy, zero-point energy, and thermal/entropic contributions at a given temperature (usually 298.15 K).[10]

Predicted Results and Data Interpretation

While experimental data for this specific molecule is scarce, we can predict the outcome based on established chemical principles and studies on similar 2-aminothiazole systems.[1][4][7] The aromatic Amino-ol (T1) tautomer is expected to be the most stable form. The disruption of the thiazole ring's aromaticity in the Imino-one (T2, T3) forms incurs a significant energetic penalty.

The following table presents a summary of expected quantitative results from the described computational protocol.